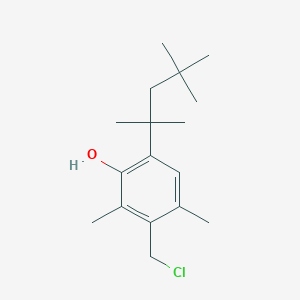
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound with a unique structure that includes a chloromethyl group, two methyl groups, and a bulky 2,4,4-trimethylpentan-2-yl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol typically involves the chloromethylation of 2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives like 3-(aminomethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-(methyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but lacks the chloromethyl group.
4-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but with different substitution patterns on the phenol ring.
2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the chloromethyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
55698-85-6 |
|---|---|
Molekularformel |
C17H27ClO |
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
3-(chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H27ClO/c1-11-8-14(15(19)12(2)13(11)9-18)17(6,7)10-16(3,4)5/h8,19H,9-10H2,1-7H3 |
InChI-Schlüssel |
MFQZKEPPSTZGRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


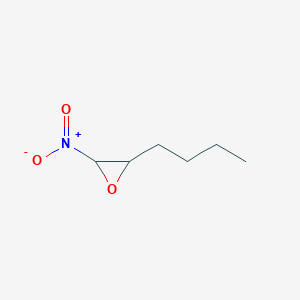

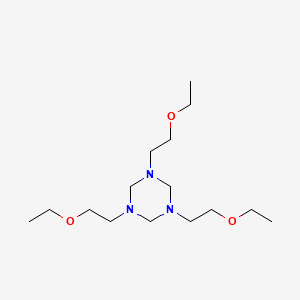

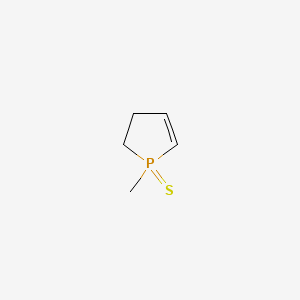
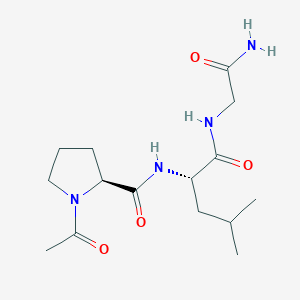
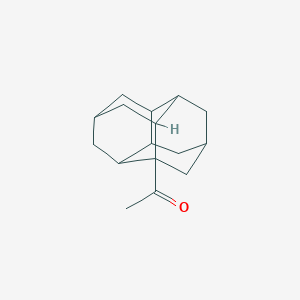
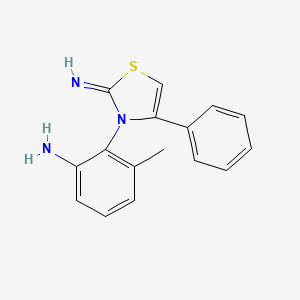
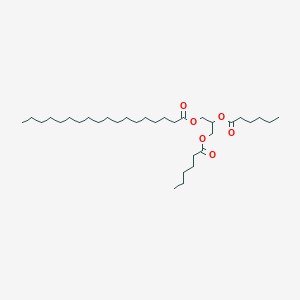
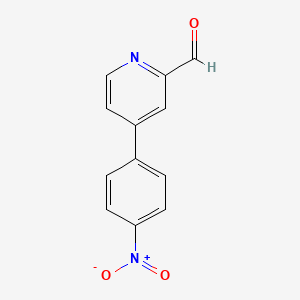
![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
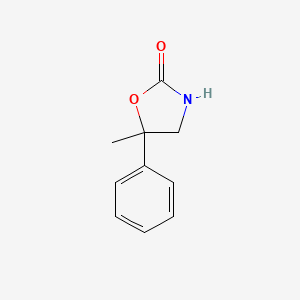
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
